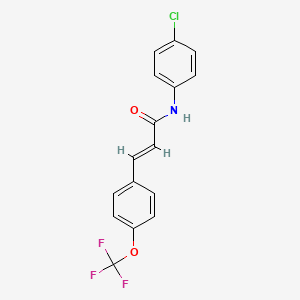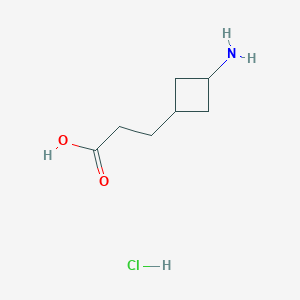![molecular formula C24H23FN4O2S2 B2484879 3-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 362501-49-3](/img/structure/B2484879.png)
3-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which our compound of interest is a part of, has been advanced through a green approach. A notable method involves a catalytic four-component reaction employing ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide, promoting step economy and ease of purification (Shi et al., 2018). Additionally, the efficient synthesis of dihydrothieno[3,2-d]pyrimidin-4(3H)-ones via an iminophosphorane suggests versatile methodologies for creating such compounds (Chen, Nie, & Ding, 2009).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been extensively studied. X-ray crystallography revealed that the thieno[2,3-d]pyrimidine ring binds in a "folate" mode in certain derivatives, indicating a structural basis for potential biological activity (Gangjee et al., 2009).
Chemical Reactions and Properties
The thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including cyclization and nucleophilic substitution, to yield derivatives with significant pharmacological properties. Their reactivity is a key factor in the synthesis of compounds with desired biological activities (Devani et al., 1976).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives are crucial for their pharmacological application. These properties include solubility, melting points, and stability, which are influenced by the structure and substituents of the compounds.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, define the utility and application of these compounds in various biological settings. The thieno[2,3-d]pyrimidin-4(3H)-ones class exhibits a range of activities, including antimicrobial and anti-inflammatory effects, depending on their chemical makeup (Auzzi et al., 1983).
Scientific Research Applications
Imaging and Receptor Binding Studies
Compounds similar to the specified chemical structure have been used in imaging and receptor binding studies, particularly in the context of brain imaging and neuropharmacology. For instance, derivatives of fluorophenyl and thienopyrimidinone have been investigated for their binding affinity to serotonin receptors, which are critical in studying psychiatric and neurodegenerative disorders (Passchier et al., 2000). These studies often employ positron emission tomography (PET) or other imaging techniques to visualize receptor distribution and brain activity in response to pharmacological agents.
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of complex molecules provides insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, studies on the metabolism and disposition of compounds with similar structural features, focusing on their transformation and clearance in human subjects, contribute to understanding their potential therapeutic applications and safety profiles (Shaffer et al., 2008).
Oncology Research
Compounds containing fluorophenyl and thienopyrimidinone structures have been explored for their antitumor activities, particularly in the context of oncology research. These studies aim to identify new therapeutic agents capable of inhibiting cancer cell growth or enhancing the efficacy of existing treatments. Research into novel oral anticancer drugs, such as S-1, which shows promise in treating advanced gastric cancer, reflects the ongoing search for more effective and tolerable treatment options (Sakata et al., 1998).
Chemoprevention and Antioxidant Studies
The investigation of compounds for their chemopreventive and antioxidant properties is another area of interest. These studies focus on the ability of certain chemicals to prevent, inhibit, or reverse the development of cancer or other diseases. Research into dietary polyphenols and their metabolism in humans, for example, sheds light on how certain compounds can contribute to health benefits through their antioxidant and cancer chemopreventive activities (Cerdá et al., 2005).
Environmental Toxicology
Studies on the environmental exposure and toxicology of chemicals help assess the risks associated with exposure to various substances, including organophosphorus pesticides. Research in this field aims to understand the extent of human exposure, potential health effects, and mechanisms of action of these compounds (Babina et al., 2012).
properties
IUPAC Name |
3-(4-fluorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2S2/c25-17-6-8-19(9-7-17)29-23(31)22-20(10-15-32-22)26-24(29)33-16-21(30)28-13-11-27(12-14-28)18-4-2-1-3-5-18/h1-9H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLDGMABWLLFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Oxopropylsulfanyl)-3-pyridin-3-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2484796.png)


![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2484803.png)

![1-Cyclopentyl-3-(5-(thiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2484805.png)

![7-Chloro-1-(4-chlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484809.png)
![(2-Chloropyridin-4-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2484810.png)
![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(thiophen-3-yl)methanone](/img/structure/B2484811.png)

![[(1S,3S)-2,2-Difluoro-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2484814.png)

